Acrylonitrile-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acrylonitrile-1-13C is a stable isotopic variant of acrylonitrile, where the carbon atom at position one is replaced with the carbon-13 isotope. Acrylonitrile itself is an organic compound with the formula , characterized by a colorless, volatile liquid state and a pungent odor reminiscent of garlic or onions. Its molecular structure consists of a vinyl group () linked to a nitrile group () . This compound is crucial in the production of various plastics, particularly polyacrylonitrile, and serves as a significant building block in organic synthesis.

Acrylonitrile is a hazardous compound. Here are some key safety concerns:

- Toxicity: Acrylonitrile is acutely toxic by inhalation and ingestion. It can cause irritation of the eyes, skin, and respiratory system.

- Flammability: Acrylonitrile is highly flammable and can readily form explosive mixtures with air.

- Reactivity: Acronitrile can react violently with strong oxidizing agents and strong acids.

Acrylonitrile is primarily synthesized through the catalytic ammoxidation of propylene, ammonia, and air in a fluidized bed reactor at elevated temperatures (400–510 °C) . The process yields not only acrylonitrile but also significant byproducts like acetonitrile and hydrogen cyanide. Alternative synthesis routes are being explored using renewable resources, such as lignocellulosic biomass and glycerol, which involve various chemical transformations leading to acrylonitrile .

Acrylonitrile-1-13C finds applications primarily in research settings, particularly in nuclear magnetic resonance spectroscopy studies. It serves as a tracer in metabolic studies and helps elucidate reaction mechanisms involving acrylonitrile derivatives. In addition, acrylonitrile itself is widely used in the production of:

- Synthetic fibers (e.g., polyacrylonitrile)

- Plastics (e.g., acrylonitrile-butadiene-styrene)

- Coatings and adhesives

- Specialty chemicals through various synthetic pathways .

Interaction studies involving acrylonitrile often focus on its reactivity with various nucleophiles and electrophiles. For instance, its reactions with amines yield cyanoethylated products that are valuable in synthesizing pharmaceuticals and agrochemicals. Additionally, studies have shown that acrylonitrile can participate in Diels-Alder reactions when used as a dienophile

Acrylonitrile shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons: Acrylonitrile's uniqueness lies in its dual functionality derived from both the vinyl and nitrile groups, allowing for diverse reactivity patterns not present in all similar compounds .Compound Structure Key Features Propionitrile Derived from hydrogenation of acrylonitrile Methacrylonitrile Contains a methacrylate group; used in polymers 2-Chloroacrylonitrile Used as a dienophile; reactive towards nucleophiles Vinyl Cyanide Similar vinyl structure; used in polymerization reactions

Molecular Formula and Structural Parameters

Acrylonitrile-1-13C possesses the molecular formula C₃H₃N, with one carbon atom isotopically enriched with carbon-13 [1] [3]. The molecular weight of this isotopically labeled compound is 54.06 grams per mole, representing an increase of approximately 1.0 gram per mole compared to the unlabeled acrylonitrile due to the heavier carbon isotope [1] [3]. The compound is registered under Chemical Abstracts Service number 91628-87-4 [1] [3].

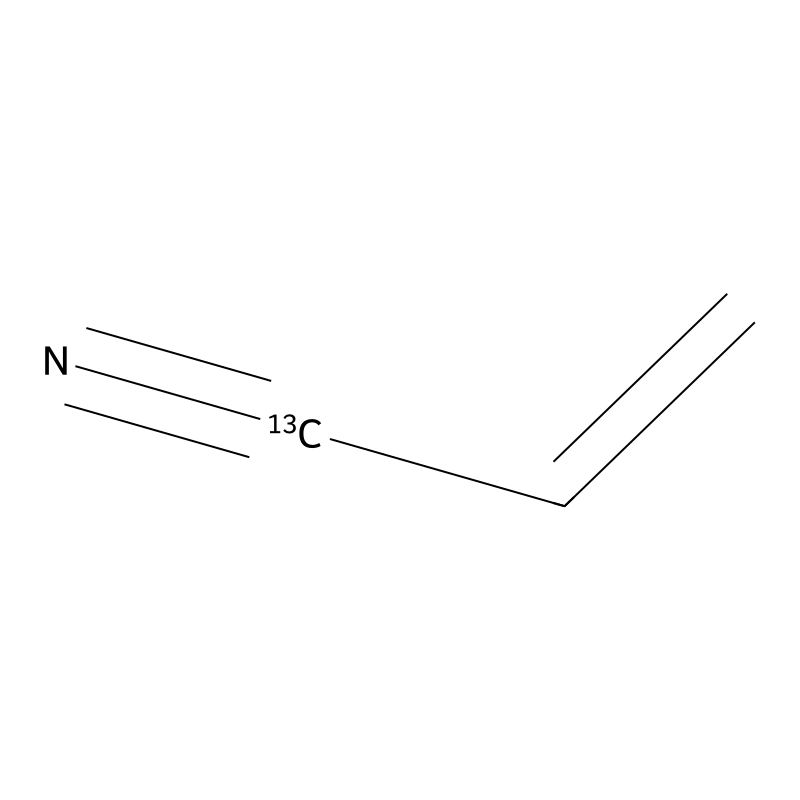

The structural configuration consists of a vinyl group directly connected to a nitrile functional group, represented by the structural formula H₂C=CH-¹³C≡N [1]. The SMILES notation for this compound is C=C[13C]#N, explicitly indicating the isotopic enrichment at the nitrile carbon position [1] [4]. The InChI key NLHHRLWOUZZQLW-LBPDFUHNSA-N provides a unique identifier that distinguishes this isotopically labeled variant from its unlabeled counterpart [1] [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃N (with ¹³C isotope) | [1] [3] |

| Molecular Weight (g/mol) | 54.06 | [1] [3] |

| CAS Number | 91628-87-4 | [1] [3] |

| SMILES String | C=C[13C]#N | [1] [4] |

| InChI Key | NLHHRLWOUZZQLW-LBPDFUHNSA-N | [1] [3] [4] |

Physical State and Organoleptic Properties

At ambient temperature and atmospheric pressure, Acrylonitrile-1-13C exists as a colorless liquid [1] [5]. The compound exhibits volatile characteristics typical of low molecular weight nitriles, readily transitioning to the vapor phase under standard conditions [1] [5]. Commercial samples may occasionally display a slight yellowish tint due to trace impurities or polymerization products formed during storage [6] [7].

The refractive index of Acrylonitrile-1-13C measures 1.391 at 20°C using the sodium D-line wavelength [1] [4]. This optical property reflects the compound's molecular structure and polarizability characteristics [1] [4]. The liquid exhibits moderate surface tension properties, contributing to its handling and processing characteristics in industrial applications [1].

Thermodynamic Properties

Boiling Point and Melting Point

Acrylonitrile-1-13C demonstrates a boiling point of 77°C at standard atmospheric pressure [1] [8] [5] [4]. This relatively low boiling point reflects the compound's volatile nature and facilitates purification through conventional distillation techniques [1] [5]. The melting point occurs at -83°C, indicating that the compound remains liquid across a wide temperature range under normal atmospheric conditions [1] [8] [5] [4].

These thermal transition points are consistent with the molecular structure and intermolecular forces present in the compound [9]. The significant temperature difference between melting and boiling points provides a broad liquid range, advantageous for various synthetic and analytical applications [9] [10].

Flash Point and Flammability

The flash point of Acrylonitrile-1-13C is measured at -5.0°C, classifying it as a highly flammable liquid [5] [4]. This low flash point necessitates careful handling procedures and appropriate storage conditions to prevent ignition [5] [4]. The autoignition temperature occurs at 481°C, representing the temperature at which the compound will spontaneously ignite in air without an external ignition source [9] [10].

Flammability limits define the concentration range in air where combustion can occur [11] [10] [12]. The lower flammability limit is established at 3 percent by volume, while the upper limit reaches 17 percent by volume [11] [10] [12]. These parameters indicate a relatively wide flammable range, emphasizing the importance of proper ventilation and fire prevention measures during handling [11] [10] [12].

Density and Volatility Characteristics

The density of Acrylonitrile-1-13C at 25°C measures 0.830 grams per milliliter [1] [5] [4]. This density value reflects the compound's molecular packing and intermolecular interactions in the liquid state [1] [5]. The vapor density relative to air is 1.83, indicating that the vapor is significantly heavier than air and may accumulate in low-lying areas [13] [10] [14].

Isotopic labeling techniques for carbon-13 incorporation in acrylonitrile synthesis represent a sophisticated approach to producing traceable chemical intermediates [1]. The fundamental principle involves replacing the natural abundance carbon-12 atoms with carbon-13 isotopes at specific positions within the acrylonitrile molecular structure [2]. For acrylonitrile-1-13C, the carbon-13 isotope is specifically incorporated at the terminal carbon position of the nitrile group, creating a compound with identical chemical properties but distinct spectroscopic characteristics [3] [4].

The isotopic labeling process requires careful selection of precursor materials enriched with carbon-13 isotopes. The most commonly employed strategy utilizes carbon-13 labeled propylene or propane as starting materials in ammoxidation reactions [3] [5]. Research has demonstrated that 1-13C-labeled propane with 99% isotopic purity can be successfully converted to acrylonitrile-1-13C while maintaining the isotopic label at the terminal position [3] [6]. The 13C nuclear magnetic resonance spectrum of the product mixture shows characteristic signals at 137.2 parts per million for the CH₂ group, 116.9 parts per million for the cyano group, and 107.7 parts per million for the CH group [3] [6].

Alternative approaches include the use of carbon-13 labeled carbon dioxide as an isotope source for carbon isotope exchange reactions [7]. These methods, while requiring more complex synthetic protocols, offer the advantage of introducing isotopic labels at late stages of synthesis, potentially reducing the overall cost of isotope incorporation [7]. The isotopic purity requirements for acrylonitrile-1-13C typically exceed 99 atom percent carbon-13, with residual contamination from unlabeled molecules maintained below 2 percent to avoid complex correction calculations [8].

Modified Ammoxidation Process for Labeled Compounds

The modified ammoxidation process for carbon-13 labeled acrylonitrile production builds upon the established Sohio process while incorporating specific adaptations for isotope retention [3] [5]. The conventional ammoxidation reaction involves the catalytic oxidation of propylene with ammonia and oxygen over bismuth molybdate catalysts at temperatures ranging from 450 to 470 degrees Celsius [9] [10]. For labeled compound production, the process must ensure complete retention of the isotopic label throughout the reaction pathway.

Research utilizing carbon-13 labeled propane has demonstrated that the ammoxidation mechanism proceeds through a direct pathway without skeletal rearrangement of the carbon backbone [3] [6]. The molybdenum-vanadium-tellurium-niobium-oxygen mixed oxide catalyst system, operating at temperatures between 653 and 873 Kelvin, successfully converts 1-13C-propane to acrylonitrile-1-13C with retention of the isotopic label at the terminal position [3] [6]. The reaction mechanism involves vanadium sites for propane activation through methylene hydrogen abstraction, followed by tellurium sites for methyl hydrogen abstraction to form propene intermediates [3] [6].

Recent developments in forced dynamic operation represent a significant advancement in ammoxidation technology for both conventional and isotope-labeled acrylonitrile production [11] [12]. This approach involves cycling the catalyst through alternating phases containing the full reaction mixture and oxygen-only environments, allowing the catalyst to regenerate its lattice oxygen [11] [12]. The forced dynamic operation technique has demonstrated production increases of up to 30 percent over traditional continuous methods, making it particularly attractive for high-value isotope-labeled compounds [11] [12].

The catalyst composition for isotope-labeled acrylonitrile production typically consists of molybdenum-bismuth-iron-antimony-nickel-alkali metal based systems [13]. These catalysts must maintain high selectivity to prevent isotope scrambling or loss during the reaction process. The reaction conditions require careful control of temperature, pressure, and reactant ratios to ensure optimal conversion while preserving isotopic integrity [13].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols for acrylonitrile-1-13C production require specialized equipment and procedures to handle both the isotopic starting materials and the reactive product [14] [15]. The typical laboratory setup involves a temperature-controlled reaction vessel equipped with efficient stirring, gas flow control systems, and product collection apparatus designed to minimize isotope loss [14]. The reaction is conducted in a 50 milliliter Schlenk flask equipped with a stirrer, stopper, and reflux condenser under inert atmosphere conditions [15].

The standard laboratory protocol begins with the preparation of the catalyst system, typically involving copper bromide and bipyridine ligands in appropriate solvents [15]. For acrylonitrile-1-13C synthesis, 2.28 × 10⁻² grams of copper bromide and 7.49 × 10⁻² grams of bipyridine are combined with 25 grams of ethylene carbonate in the reaction vessel [15]. The mixture is degassed under vacuum and charged with argon before introducing the labeled starting materials [15].

The reaction conditions typically involve temperatures between 44 and 50 degrees Celsius, with reaction times ranging from 1 to 23 hours depending on the desired conversion level [14] [15]. For isotope-labeled synthesis, conversion rates of 38 percent have been achieved after 23 hours of reaction time, with molecular weight distributions indicating controlled polymerization [15]. The product isolation involves careful distillation procedures to separate the desired acrylonitrile-1-13C from reaction byproducts and unreacted starting materials [14].

Alternative laboratory synthesis approaches include the dehydration of isotope-labeled precursors such as acrylamide or the conversion of renewable feedstocks like 3-hydroxypropionic acid [16] [17]. The lactic acid route involves a two-step process beginning with amidation at 230 degrees Celsius followed by dehydration with acetic anhydride, achieving overall selectivities of 57 percent [17]. These methods offer advantages in terms of safety and environmental impact while maintaining isotopic integrity [16] [17].

Purification and Quality Control Methodologies

Purification of acrylonitrile-1-13C requires specialized techniques that ensure both high chemical purity and preservation of isotopic enrichment [18] [19]. The primary purification method involves fractional distillation under controlled conditions, typically at reduced pressure to minimize thermal decomposition and polymer formation [19] [20]. The distillation apparatus consists of a column with 30 to 60 theoretical plates, with the crude acrylonitrile-1-13C solution fed at the uppermost trays and the purified product removed as a vaporous sidestream between the tenth and thirtieth trays [21].

Water extraction represents an essential preliminary purification step, particularly effective for removing hydrogen cyanide, acetaldehyde, and lactonitrile impurities [19]. The process involves intimate contact between the crude acrylonitrile and water in quantities sufficient to dissolve 10 to 35 percent of the acrylonitrile, resulting in simultaneous reduction of target impurities to less than 0.002 percent [19]. The subsequent dehydration can be achieved through chemical means using activated alumina or through distillation with phase separation [19].

Column chromatography provides an alternative purification approach that has demonstrated effectiveness in achieving 99.8 percent purity [18] [22]. The technique utilizes silica gel or alumina stationary phases to separate acrylonitrile-1-13C from inhibitors and other impurities [18] [22]. Fourier transform infrared spectroscopy and nuclear magnetic resonance analysis confirm successful removal of inhibitor compounds such as monomethylether of hydroquinone, with the purified product showing characteristic peaks without aromatic impurities [18] [22].

Quality control methodologies for acrylonitrile-1-13C must address both chemical purity and isotopic enrichment [8]. Gas chromatography with flame ionization detection provides quantitative analysis of chemical purity, with detection limits of 0.5 parts per million for atmospheric samples [23]. Nuclear magnetic resonance spectroscopy, particularly carbon-13 NMR, serves as the primary method for confirming isotopic enrichment and distribution [3] [6]. Mass spectrometry techniques, including isotope ratio mass spectrometry, provide precise measurement of isotopic purity with typical precision of ±0.1 per mil [8].

The analytical protocol typically includes assessment of isotopic purity (≥99 atom percent carbon-13), chemical assay (≥99 percent), water content, and inhibitor levels [4] [24]. High-performance liquid chromatography may be employed for impurity profiling, while infrared spectroscopy provides functional group verification [23]. The quality control process must also monitor for signs of polymerization, indicated by cloudiness or color changes, which would compromise both chemical and isotopic purity [25].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard